Cas no 22614-98-8 (Quinoline, 4-bromo-, 1-oxide)

4-Bromoquinoline 1-oxide is a brominated quinoline derivative with the molecular formula C9H6BrNO. This compound features a quinoline core structure substituted with a bromine atom at the 4-position and an oxygen atom at the 1-position, forming the N-oxide functional group. The presence of both bromine and the N-oxide moiety enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its electron-deficient quinoline ring system is useful in coordination chemistry and as a ligand precursor. The compound is typically a solid with moderate stability under standard conditions, though it should be protected from prolonged light exposure. Its well-defined structure and functional groups make it suitable for use in pharmaceutical research and materials science applications.
Quinoline, 4-bromo-, 1-oxide structure
Quinoline, 4-bromo-, 1-oxide structure
Product Name:Quinoline, 4-bromo-, 1-oxide
CAS No:22614-98-8
MF:C9H6BrNO
MW:224.054041385651
CID:1411118
PubChem ID:12493030
Update Time:2025-07-02

Quinoline, 4-bromo-, 1-oxide Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 4-bromo-, 1-oxide
    • 4-bromoquinoline N-oxide
    • 4-Bromchinolin-1-oxid
    • 4-Brom-chinolin-1-oxid
    • 4-Brom-chinolin-1-oxyd
    • 4-Brom-chinolin-oxyd-(1)
    • 4-bromo-quinoline-1-oxide
    • 4-bromoquinoline-N-oxide
    • F76389
    • 4-bromo-1-oxidoquinolin-1-ium
    • SCHEMBL1770982
    • 4-Bromoquinoline 1-oxide
    • 22614-98-8
    • 4-bromoquinolin-1-ium-1-olate
    • Inchi: 1S/C9H6BrNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H
    • InChI Key: TVKJUZLWHSECDN-UHFFFAOYSA-N
    • SMILES: BrC1C=C[N+](=C2C=CC=CC2=1)[O-]

Computed Properties

  • Exact Mass: 222.96300
  • Monoisotopic Mass: 222.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 25.5Ų

Experimental Properties

  • PSA: 25.46000
  • LogP: 3.03080

Quinoline, 4-bromo-, 1-oxide Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quinoline, 4-bromo-, 1-oxide Pricemore >>

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Additional information on Quinoline, 4-bromo-, 1-oxide

Recent Advances in the Study of Quinoline, 4-bromo-, 1-oxide (CAS: 22614-98-8) in Chemical Biology and Pharmaceutical Research

Quinoline derivatives have long been recognized for their diverse biological activities and applications in medicinal chemistry. Among these, Quinoline, 4-bromo-, 1-oxide (CAS: 22614-98-8) has recently garnered significant attention due to its unique chemical properties and potential therapeutic applications. This research brief aims to provide an overview of the latest studies on this compound, focusing on its synthesis, biological activities, and emerging roles in drug discovery and development.

Recent literature highlights the importance of Quinoline, 4-bromo-, 1-oxide as a versatile intermediate in the synthesis of more complex quinoline-based compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of novel antimicrobial agents. The researchers synthesized a series of derivatives and evaluated their efficacy against drug-resistant bacterial strains, revealing promising inhibitory effects on bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

In addition to its antimicrobial potential, Quinoline, 4-bromo-, 1-oxide has been investigated for its anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. These findings suggest that further optimization of this scaffold could lead to the development of targeted anticancer therapies.

The compound's unique chemical structure, characterized by the presence of a bromine atom and an N-oxide moiety, has also been explored for its potential in catalysis and material science. A recent publication in ACS Catalysis (2024) described its use as a ligand in transition metal-catalyzed reactions, where it demonstrated excellent stability and reactivity under various conditions. This opens new avenues for its application in green chemistry and sustainable synthesis.

Despite these promising developments, challenges remain in the large-scale production and formulation of Quinoline, 4-bromo-, 1-oxide. Current synthetic routes often involve multi-step processes with moderate yields, and the compound's stability under physiological conditions requires further investigation. Ongoing research is focused on addressing these limitations through innovative synthetic strategies and formulation technologies.

In conclusion, Quinoline, 4-bromo-, 1-oxide (CAS: 22614-98-8) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and chemical properties make it a promising candidate for the development of new therapeutic agents and functional materials. Future studies should focus on optimizing its pharmacological profile, exploring novel derivatives, and elucidating its mechanisms of action in greater detail. As research progresses, this compound may contribute significantly to addressing current challenges in antimicrobial resistance and cancer treatment.

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